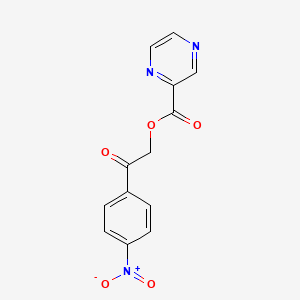![molecular formula C21H19Cl2N3OS B10890864 (2Z,5E)-2-[(2,3-dichlorophenyl)imino]-5-[4-(piperidin-1-yl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B10890864.png)
(2Z,5E)-2-[(2,3-dichlorophenyl)imino]-5-[4-(piperidin-1-yl)benzylidene]-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,3-DICHLOROPHENYL)IMINO]-5-[(E)-1-(4-PIPERIDINOPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the class of thiazoles. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .
Méthodes De Préparation
The synthesis of 2-[(2,3-DICHLOROPHENYL)IMINO]-5-[(E)-1-(4-PIPERIDINOPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE typically involves the reaction of 2,3-dichloroaniline with 4-piperidinobenzaldehyde in the presence of a thiazole-forming reagent. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid. The mixture is usually heated under reflux to facilitate the formation of the thiazole ring .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-[(2,3-DICHLOROPHENYL)IMINO]-5-[(E)-1-(4-PIPERIDINOPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays for its antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes and receptors, leading to its therapeutic effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interact with proteins involved in inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar compounds include other thiazole derivatives such as:
- 2-[(2,4-DICHLOROPHENYL)IMINO]-5-[(E)-1-(4-PIPERIDINOPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE
- 2-[(2,5-DICHLOROPHENYL)IMINO]-5-[(E)-1-(4-PIPERIDINOPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE
These compounds share similar structures but differ in the position of the chlorine atoms on the phenyl ring. The unique positioning of the chlorine atoms in 2-[(2,3-DICHLOROPHENYL)IMINO]-5-[(E)-1-(4-PIPERIDINOPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE contributes to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C21H19Cl2N3OS |
|---|---|
Poids moléculaire |
432.4 g/mol |
Nom IUPAC |
(5E)-2-(2,3-dichlorophenyl)imino-5-[(4-piperidin-1-ylphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H19Cl2N3OS/c22-16-5-4-6-17(19(16)23)24-21-25-20(27)18(28-21)13-14-7-9-15(10-8-14)26-11-2-1-3-12-26/h4-10,13H,1-3,11-12H2,(H,24,25,27)/b18-13+ |
Clé InChI |
LGCPWEPBLZUWIX-QGOAFFKASA-N |
SMILES isomérique |
C1CCN(CC1)C2=CC=C(C=C2)/C=C/3\C(=O)NC(=NC4=C(C(=CC=C4)Cl)Cl)S3 |
SMILES canonique |
C1CCN(CC1)C2=CC=C(C=C2)C=C3C(=O)NC(=NC4=C(C(=CC=C4)Cl)Cl)S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B10890787.png)

![3-(5-{(1E)-3-[(3-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)-4-chlorobenzoic acid](/img/structure/B10890790.png)
![1-[4-(4-Methylbenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B10890792.png)


methanone](/img/structure/B10890824.png)
![3-({3-[(propan-2-yloxy)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10890826.png)
![1-[(4-Ethoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine](/img/structure/B10890832.png)
![2-[1-(4-bromo-1H-pyrazol-1-yl)propyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10890839.png)

![N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B10890843.png)
![1-(butan-2-yl)-7-(3-methoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10890847.png)

